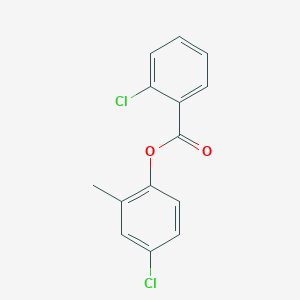

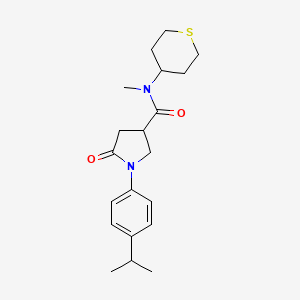

(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is a complex organic molecule featuring specific functional groups and structural characteristics. It's part of a broader class of compounds used in various chemical applications.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions. For example, Liu et al. (1993) describe the synthesis and characterization of N4O3 amine phenol ligands and their lanthanide complexes, which share structural similarities with the compound (Liu, Yang, Rettig, & Orvig, 1993).

Molecular Structure Analysis

The analysis of molecular structure often involves spectroscopic and crystallographic methods. For instance, Habibi et al. (2013) conducted computational and spectroscopic studies on a Schiff base compound, analyzing its molecular geometry and comparing it with experimental data (Habibi, Shojaee, Ranjbar, Memarian, Kanayama, & Suzuki, 2013).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often feature the formation of complexes or involve redox processes. For instance, Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes, providing insights into the reaction mechanisms and fluorescence properties of these compounds (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of such compounds can be elucidated through studies like X-ray crystallography, as demonstrated by Rezaeivala (2017), who analyzed the crystal structure of a Zn(II) Schiff base complex (Rezaeivala, 2017).

Scientific Research Applications

Crystallographic Studies

Research in crystallography explores the molecular and crystal structure of compounds similar to “(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride.” For example, Butcher et al. (2007) analyzed the crystal structure of a related molecule, highlighting the importance of intramolecular and intermolecular hydrogen bonding in stabilizing crystal formations Butcher, R., Jasinski, J. P., Mayekar, A. N., Yathirajan, H., & Narayana, B. (2007). Acta Crystallographica Section E: Crystallographic Communications.

Synthetic Chemistry

In synthetic chemistry, derivatives of similar compounds serve as intermediates in the synthesis of complex molecules. Schroeder et al. (1992) discussed the synthesis of stereochemically pure 3-(1-aminoethyl)pyrrolidines from related structures, showcasing their utility as intermediates for quinolone antibacterials Schroeder, M., Kiely, J., Laborde, E., Johnson, D. R., Szotek, D. L., Domagala, J., Stickney, T., Michel, A., & Kampf, J. (1992). Journal of Heterocyclic Chemistry.

Antimicrobial Studies

Compounds bearing resemblance to “(3,5-dichloro-2-ethoxybenzyl)(4-pyridinylmethyl)amine hydrochloride” have been evaluated for their antimicrobial properties. Bencková and Krutošíková (1999) synthesized and investigated the reactions of furo[3,2-c]pyridinium tosylates and their derivatives, highlighting their potential in generating compounds with antimicrobial activity Bencková, M., & Krutošíková, A. (1999). Collection of Czechoslovak Chemical Communications.

Corrosion Inhibition

Related compounds have been studied for their effectiveness as corrosion inhibitors. Boughoues et al. (2020) synthesized amine derivative compounds and assessed their corrosion inhibition performance on mild steel in an acidic medium, illustrating the potential application of similar compounds in protecting metals against corrosion Boughoues, Y., Benamira, M., Messaadia, L., Bouider, N., & Abdelaziz, S. (2020). RSC Advances.

Safety and Hazards

Future Directions

The future directions for research on this compound could include further studies to determine its exact structure, properties, and potential uses . This could involve experimental studies to determine its physical and chemical properties, as well as theoretical studies to predict its behavior and potential applications .

properties

IUPAC Name |

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N2O.ClH/c1-2-20-15-12(7-13(16)8-14(15)17)10-19-9-11-3-5-18-6-4-11;/h3-8,19H,2,9-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRXSUXAVLXUCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5548683.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)